Cas no 95687-41-5 (Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate structure
95687-41-5 structure
Produktname:Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS-Nr.:95687-41-5
MF:C13H17NO4
MW:251.278383970261
MDL:MFCD12963570
CID:61796
PubChem ID:354335663

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Cbz-trans-4-hydroxy-L-prolinol
    • Trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
    • Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • N-Carbobenzoxy-trans-4-hydroxy-L-prolinol
    • (2S,4R)4-HYDROXY-2-(HYDROXYMETHYL)PYRROLIDINE, N-CBZ PROTECTED
    • Z-Hyp-OL
    • Z-TRANS-4-HYDROXY-L-PROLINOL
    • (2S,4R)-benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • (2S,4R)-N-(benzyloxycarbonyl)-2-hydroxymethyl-4-hydroxypyrrolidine
    • (2S,4R)-N-(benzyloxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine
    • (2S,4R)-N1-(benzylox
    • <i>N<
    • Cbz-trans-4-Hydroxy-L-prolinol
    • N-benzyloxycarbonyl-trans-4-hydroxy-L-prolinol
    • TRANS-N-CBZ-4-HYDROXY-L-PROLINOL
    • N-Cbz-trans-4-hydroxy-L-prolinol
    • (2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylic Acid Benzyl Ester
    • trans-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • PubChem14165
    • Zhtrans-4-hydroxy-L-prolinol
    • 1-Pyrrolidinecarboxylic acid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S-trans)- (ZCI)
    • Phenylmethyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate (ACI)
    • AKOS015856116
    • benzyl(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • Q-101695
    • SCHEMBL3578965
    • VDA68741
    • AC-24040
    • DS-15370
    • (2S,4R)-2-Hydroxymethyl- 4-hydroxy-1(carbobenzyloxy)pyrrolidine
    • 1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)-
    • CS-0021635
    • (2S,4R)-2-Hydroxymethyl-4-hydroxy-1(carbobenzyloxy)pyrrolidine
    • DTXSID00566696
    • (2S,4R)-N-Benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
    • MFCD03427085
    • 95687-41-5
    • AKOS015918252
    • WDEQGLDWZMIMJM-NWDGAFQWSA-N
    • EN300-7401528
    • C3255
    • MDL: MFCD12963570
    • Inchi: 1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m0/s1
    • InChI-Schlüssel: WDEQGLDWZMIMJM-NWDGAFQWSA-N
    • Lächelt: C(N1C[C@H](O)C[C@H]1CO)(=O)OCC1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 251.11600
  • Monoisotopenmasse: 251.11575802g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 278
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 70
  • Oberflächenladung: 0
  • XLogP3: 0.5
  • Tautomerzahl: 3

Experimentelle Eigenschaften

  • Farbe/Form: COLORLESS LIQUID
  • Dichte: 1.297 g/mL at 25 °C(lit.)
  • Schmelzpunkt: No data available
  • Siedepunkt: 240 °C(lit.)
  • Flammpunkt: >230 °F
  • Brechungsindex: n20/D 1.547(lit.)
  • PSA: 70.00000
  • LogP: 0.68860
  • Optische Aktivität: [α]20/D −33°, c = 15 in chloroform

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Sicherheitsinformationen

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A208375-10g
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
95687-41-5 97%
10g
$57.0 2025-02-25
abcr
AB243470-5 g
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected; .
95687-41-5
5g
€137.00 2023-04-27
Chemenu
CM101900-10g
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)-
95687-41-5 95%+
10g
$79 2024-07-18
TRC
C227708-100mg
Cbz-trans-4-hydroxy-L-Prolinol
95687-41-5
100mg
$ 80.00 2022-04-01
AstaTech
57126-5/G
TRANS-N-CBZ-4-HYDROXY-L-PROLINOL
95687-41-5 97%
5g
$195 2023-09-17
Chemenu
CM101900-25g
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)-
95687-41-5 95%+
25g
$158 2024-07-18
Chemenu
CM101900-5g
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)-
95687-41-5 95+%
5g
$153 2021-06-09
Apollo Scientific
OR2154-1g
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected
95687-41-5 90+%
1g
£17.00 2025-03-21
Apollo Scientific
OR2154-10g
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected
95687-41-5 97%
10g
£76.00 2023-09-02
eNovation Chemicals LLC
D541235-100g
trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
95687-41-5 95%
100g
$490 2024-07-28

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
Referenz
Acridine- and cholesterol-derivatized solid supports for improved synthesis of 3'-modified oligonucleotides
Reed, Michael W.; Adams, A. David; Nelson, Jeffrey S.; Meyer, Rich B. Jr., Bioconjugate Chemistry, 1991, 2(4), 217-25

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; < 10 °C; 19 h, 40 °C
Referenz
An Immucillin-Based Transition-State-Analogous Inhibitor of tRNA-Guanine Transglycosylase (TGT)
Hohn, Christoph; Haertsch, Adrian; Ehrmann, Frederik Rainer; Pfaffeneder, Toni; Trapp, Nils; et al, Chemistry - A European Journal, 2016, 22(20), 6750-6754

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
Referenz
Effect of C2-exo unsaturation on the cytotoxicity and DNA-binding reactivity of pyrrolo[2,1-c][1,4]benzodiazepines
Gregson, Stephen J.; Howard, Philip W.; Corcoran, Kathryn E.; Barcella, Simona; Yasin, Maqsood M.; et al, Bioorganic & Medicinal Chemistry Letters, 2000, 10(16), 1845-1847

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ,  Water ;  2 h, 17 °C; 1 h, 17 °C; 2 h, 17 °C; 5 h, 17 °C; 12 h, 23 °C; 23 °C → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h
Referenz
Practical Gram-Scale Synthesis of Iboxamycin, a Potent Antibiotic Candidate
Mason, Jeremy D. ; Terwilliger, Daniel W.; Pote, Aditya R.; Myers, Andrew G., Journal of the American Chemical Society, 2021, 143(29), 11019-11025

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  1.5 h
1.2 Solvents: Ethanol ;  overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  pH 7
Referenz
Backbone extended pyrrolidine PNA (bepPNA): a chiral PNA for selective RNA recognition
Govindaraju, T.; Kumar, Vaijayanti A., Tetrahedron, 2006, 62(10), 2321-2330

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ,  Water
Referenz
Carboxy mediated stereoselective reduction of ketones with sodium triacetoxyborohydride: synthesis of novel 3,4-fused tetrahydropyran and tetrahydrofuran prolines
Liu, Yi-Tsung; Wong, Jesse K.; Tao, Meng; Osterman, Rebecca; Sannigrahi, Mousumi; et al, Tetrahedron Letters, 2004, 45(32), 6097-6100

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ,  Water ;  17 °C; 5 h, 17 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < 15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8
Referenz
Scale-up Synthesis of Tesirine
Tiberghien, Arnaud C. ; von Bulow, Christina; Barry, Conor; Ge, Huajun; Noti, Christian; et al, Organic Process Research & Development, 2018, 22(9), 1241-1256

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Pyridine ;  rt
1.2 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
1.3 Reagents: Methanol ;  rt; rt → reflux; > 1 h, reflux
Referenz
Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin
Braish, Tamim F., Organic Process Research & Development, 2009, 13(2), 336-340

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 12 h, rt; rt → 0 °C
1.2 Reagents: Acetic acid ;  0 °C
Referenz
Prolinol-based nucleoside phosphonic acids: new isosteric conformationally flexible nucleotide analogues
Vanek, Vaclav; Budesinsky, Milos; Rinnova, Marketa; Rosenberg, Ivan, Tetrahedron, 2009, 65(4), 862-876

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
An enantioselective synthesis of (+)-crotanecine
Yadav, Veejendra Kumar; Rueger, Heinrich; Benn, Michael, Heterocycles, 1984, 22(12), 2735-8

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  30 min, cooled; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  pH 7.0
Referenz
Backbone-extended pyrrolidine peptide nucleic acids (bepPNA): design, synthesis and DNA/RNA binding studies
Govindaraju, T.; Kumar, Vaijayanti A., Chemical Communications (Cambridge, 2005, (4), 495-497

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
Referenz
Oligonucleotide analogs with 4-hydroxy-N-acetylprolinol as sugar substitute
Ceulemans, Griet; Van Aerschot, Arthur; Wroblowski, Berthold; Rozenski, Jef; Hendrix, Chris; et al, Chemistry - A European Journal, 1997, 3(12), 1997-2010

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, 17 °C; 5 h, 17 °C
Referenz
Design, Synthesis, and Bioevaluation of a Novel Hybrid Molecular Pyrrolobenzodiazepine-Anthracenecarboxyimide as a Payload for Antibody-Drug Conjugate
Lai, Weirong; Zhao, Shengyan; Lai, Qinhuai; Zhou, Wei; Wu, Mengdan; et al, Journal of Medicinal Chemistry, 2022, 65(17), 11679-11702

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
1.2 Reagents: Water ;  2 h, 0 °C
Referenz
New Optically Active 4-Alkoxyprolinol Ethers Derived from trans-4-Hydroxy-L-proline
Friedemann, Nora M.; Eustergerling, Astrid; Nubbemeyer, Udo, European Journal of Organic Chemistry, 2012, 2012(4), 837-843

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0.5 h, 0 °C; 0 °C → rt; 2 h, rt
Referenz
Linker Length Modulates DNA Cross-Linking Reactivity and Cytotoxic Potency of C8/C8' Ether-Linked C2-exo-Unsaturated Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) Dimers
Gregson, Stephen J.; Howard, Philip W.; Gullick, Darren R.; Hamaguchi, Anzu; Corcoran, Kathryn E.; et al, Journal of Medicinal Chemistry, 2004, 47(5), 1161-1174

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Raw materials

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95687-41-5)Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
A11166
Reinheit:99%
Menge:100g
Preis ($):474.0
atkchemica
(CAS:95687-41-5)Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
CL7899
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung